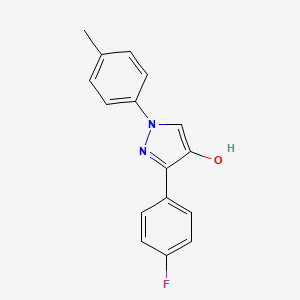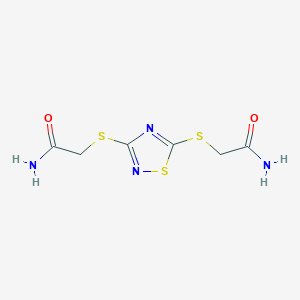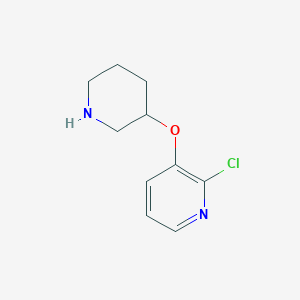
Benzene, hexaiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Periodobenzene, also known as 1,2,3,4,5,6-hexaiodobenzene, is an organic compound with the chemical formula C6I6. It is a highly reactive and unstable compound, characterized by its strong oxidizing properties. Periodobenzene appears as colorless crystals and is soluble in various organic solvents such as benzene and dimethyl sulfoxide .
Preparation Methods
Periodobenzene can be synthesized through several methods. One common method involves the iodination of benzoic acid in the presence of hot fuming sulfuric acid . Another method includes the reaction between benzene, periodic acid, and potassium iodide in sulfuric acid at 100°C . This method produces 1,2,4,5-tetraiodobenzene if conducted at room temperature . Additionally, periodobenzene can be prepared by substituting benzene with copper(I) chloride to form chlorobenzene, which then reacts with iodine or iodic acid .
Chemical Reactions Analysis
Periodobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a strong oxidizing agent and can participate in the oxidation of hydroxides to form corresponding hydroxylated products . In nucleophilic aromatic substitution reactions, periodobenzene can be substituted with oxygen and nitrogen-containing groups, forming O- and N-substituted pentaiodobenzenes . These reactions typically involve reagents such as sodium periodate, acetic acid, and concentrated sulfuric acid . The major products formed from these reactions include hydroxylated and substituted iodobenzenes .
Scientific Research Applications
Periodobenzene has several scientific research applications across various fields:
Biology: Periodobenzene’s strong oxidizing properties make it useful in biological studies, particularly in the oxidation of biomolecules.
Medicine: Its potential as a contrast agent in X-ray imaging is being explored due to its high iodine content.
Mechanism of Action
The mechanism of action of periodobenzene involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of hydroxylated and iodinated products. The molecular targets and pathways involved in its action include the oxidation of hydroxides and the substitution of aromatic rings with iodine atoms .
Comparison with Similar Compounds
Periodobenzene can be compared with other similar compounds such as hexafluorobenzene, hexachlorobenzene, and hexabromobenzene. While all these compounds are derivatives of benzene with halogen substitutions, periodobenzene is unique due to its high iodine content and strong oxidizing properties . This makes it particularly useful in applications requiring strong oxidizing agents and high-density materials.
Similar Compounds
- Hexafluorobenzene
- Hexachlorobenzene
- Hexabromobenzene
Properties
CAS No. |
608-74-2 |
|---|---|
Molecular Formula |
C6I6 |
Molecular Weight |
833.49 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexaiodobenzene |
InChI |
InChI=1S/C6I6/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
QNMKKFHJKJJOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)


![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)



![8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050251.png)
